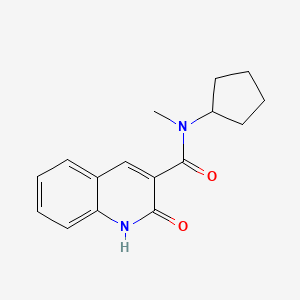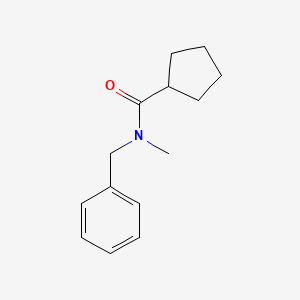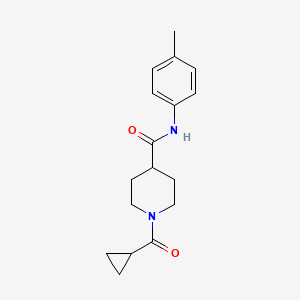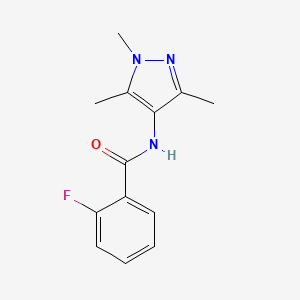
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline carboxamides and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to act as a partial agonist of the dopamine D2 receptor and an antagonist of the serotonin 5-HT2A receptor. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to modulate the activity of the glutamate NMDA receptor. These actions are thought to contribute to the therapeutic effects of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments. It has been found to be highly selective for its target receptors and has a favorable pharmacokinetic profile. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to be well-tolerated in animal studies. However, one limitation of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a cognitive enhancer and its effects on learning and memory. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide and to optimize its pharmacokinetic profile.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 2-chloro-3-cyclopentylquinoline with methylamine, followed by the addition of ethyl chloroformate and sodium azide. The resulting compound is then treated with acetic anhydride to yield N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. This synthesis method has been reported to yield N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been shown to improve cognitive function and reduce inflammation. Additionally, N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-7-3-4-8-12)16(20)13-10-11-6-2-5-9-14(11)17-15(13)19/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQZUOHJNXMKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)

![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)

![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)